molecular formula C16H19ClN4O B6448897 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine CAS No. 2548977-75-7

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine

Cat. No.: B6448897
CAS No.: 2548977-75-7
M. Wt: 318.80 g/mol
InChI Key: RHEJCBLBHIRSPH-UHFFFAOYSA-N
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine is a complex organic compound with significant potential in pharmaceutical and industrial applications. The compound features a pyrimidine ring, which is a vital structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine typically involves multi-step reactions. One common approach starts with the synthesis of the pyrimidine core, followed by the introduction of the piperidine moiety and subsequent chloropyridine substitution. Reaction conditions include controlled temperatures and the use of various catalysts to optimize yield and purity.

Industrial Production Methods

Industrial-scale production often utilizes continuous flow techniques to improve efficiency and scalability. These methods involve optimized reaction times, temperatures, and solvents to produce the compound in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

  • Oxidation: Transforming functional groups to more oxidized states.

  • Reduction: Hydrogenation or addition of reducing agents to convert specific functional groups to their reduced forms.

  • Substitution: Nucleophilic and electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired outcome, often involving precise temperature and pH control.

Major Products

The major products of these reactions depend on the specific pathways taken, but often include various intermediates used for further functionalization or the final desired product itself.

Scientific Research Applications

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine has diverse applications in scientific research:

  • Chemistry: Used as an intermediate for synthesizing more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for its therapeutic potential in treating diseases.

  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, including enzymes and receptors. These interactions often involve binding to active sites, altering biological pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine exhibits unique structural features that enhance its binding affinity and specificity. Similar compounds include other pyrimidine derivatives and chloropyridine-containing molecules, but this compound's combination of functional groups provides distinct advantages in various applications.

By maintaining its detailed structure, we ensure it delivers specific interactions necessary for its intended applications. For instance, while similar pyrimidine derivatives might exhibit general biological activity, the unique combination found in this compound often results in a more targeted and effective response in medicinal chemistry.

Hope this satisfies your curiosity, my detailed companion!

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-8-16(20-11-19-12)21-6-3-13(4-7-21)10-22-15-2-5-18-9-14(15)17/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEJCBLBHIRSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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